(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(2H-chromen-3-yl)prop-2-enal and 2,4-dimethylaniline.
Condensation Reaction: The aldehyde group of 3-(2H-chromen-3-yl)prop-2-enal reacts with the amine group of 2,4-dimethylaniline under acidic or basic conditions to form the corresponding imine.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amidation: The final step involves the amidation of the amine with an appropriate acyl chloride or anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4 to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide: Lacks the dimethyl substitution on the phenyl ring.
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide: Contains a single methyl group on the phenyl ring.
(2E)-3-(2H-chromen-3-yl)-N-(2,6-dimethylphenyl)prop-2-enamide: Has dimethyl groups at different positions on the phenyl ring.
Uniqueness
(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation may result in distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14-7-9-18(15(2)11-14)21-20(22)10-8-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFKPMLEYYFEAD-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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